N,N-diethyl-3-methyl-4-nitrobenzamide N,N-diethyl-3-methyl-4-nitrobenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14817174
InChI: InChI=1S/C12H16N2O3/c1-4-13(5-2)12(15)10-6-7-11(14(16)17)9(3)8-10/h6-8H,4-5H2,1-3H3
SMILES:
Molecular Formula: C12H16N2O3
Molecular Weight: 236.27 g/mol

N,N-diethyl-3-methyl-4-nitrobenzamide

CAS No.:

Cat. No.: VC14817174

Molecular Formula: C12H16N2O3

Molecular Weight: 236.27 g/mol

* For research use only. Not for human or veterinary use.

N,N-diethyl-3-methyl-4-nitrobenzamide -

Specification

Molecular Formula C12H16N2O3
Molecular Weight 236.27 g/mol
IUPAC Name N,N-diethyl-3-methyl-4-nitrobenzamide
Standard InChI InChI=1S/C12H16N2O3/c1-4-13(5-2)12(15)10-6-7-11(14(16)17)9(3)8-10/h6-8H,4-5H2,1-3H3
Standard InChI Key DZGWDTGQPGOIMJ-UHFFFAOYSA-N
Canonical SMILES CCN(CC)C(=O)C1=CC(=C(C=C1)[N+](=O)[O-])C

Introduction

Chemical Structure and Molecular Properties

Structural Characteristics

N,N-Diethyl-3-methyl-4-nitrobenzamide features a benzamide backbone with three key substituents:

  • N,N-Diethylamide group: The amide nitrogen is substituted with two ethyl groups, enhancing the compound’s lipophilicity compared to dimethyl analogs.

  • Methyl group at position 3: Introduces steric effects and influences electronic properties of the aromatic ring.

  • Nitro group at position 4: A strong electron-withdrawing group that directs electrophilic substitution reactions and participates in redox processes.

The compound’s IUPAC name is N,N-diethyl-3-methyl-4-nitrobenzamide, with the molecular formula C₁₂H₁₆N₂O₃ and a molecular weight of 236.27 g/mol.

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₁₂H₁₆N₂O₃
Molecular Weight236.27 g/mol
Melting PointEstimated 145–155°C (extrapolated)
SolubilityLow in water; soluble in DMSO, DMF
LogP (Partition Coefficient)~2.3 (predicted)

Synthesis and Industrial Production

Synthetic Routes

The synthesis of N,N-diethyl-3-methyl-4-nitrobenzamide can be achieved through a multi-step process, adapted from methods used for similar nitrobenzamides :

Step 1: Nitration of 3-Methylbenzoic Acid
3-Methylbenzoic acid undergoes nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to yield 3-methyl-4-nitrobenzoic acid. The nitro group preferentially occupies the para position due to the methyl group’s meta-directing effect.

Step 2: Acyl Chloride Formation
The carboxylic acid is treated with thionyl chloride (SOCl₂) to form 3-methyl-4-nitrobenzoyl chloride.

Step 3: Amidation with Diethylamine
The acyl chloride reacts with diethylamine in the presence of a base (e.g., pyridine) to yield the final product.

Reaction Scheme:

3-Methylbenzoic acidHNO3/H2SO4Nitration3-Methyl-4-nitrobenzoic acidSOCl2Chlorination3-Methyl-4-nitrobenzoyl chlorideEt2NHAmidationN,N-Diethyl-3-methyl-4-nitrobenzamide\text{3-Methylbenzoic acid} \xrightarrow[\text{HNO}_3/\text{H}_2\text{SO}_4]{\text{Nitration}} \text{3-Methyl-4-nitrobenzoic acid} \xrightarrow[\text{SOCl}_2]{\text{Chlorination}} \text{3-Methyl-4-nitrobenzoyl chloride} \xrightarrow[\text{Et}_2\text{NH}]{\text{Amidation}} \text{N,N-Diethyl-3-methyl-4-nitrobenzamide}

Industrial-Scale Optimization

Industrial production may employ continuous flow reactors to enhance yield (estimated 85–90%) and purity. Key parameters include:

  • Temperature control during nitration (0–5°C to prevent by-products).

  • Solvent selection (e.g., dichloromethane for amidation).

Reactivity and Functional Transformations

Reduction of the Nitro Group

The nitro group can be reduced to an amine using hydrogen gas (H₂) over a palladium catalyst or via catalytic hydrogenation, yielding N,N-diethyl-3-methyl-4-aminobenzamide. This product serves as a precursor for pharmaceuticals and agrochemicals.

Nucleophilic Substitution

The methyl group at position 3 sterically hinders electrophilic substitution but allows for directed ortho-metalation in the presence of strong bases (e.g., LDA), enabling functionalization at position 2.

Table 2: Common Reactions and Products

Reaction TypeReagents/ConditionsMajor Product
ReductionH₂/Pd-C, ethanol, 25°CN,N-Diethyl-3-methyl-4-aminobenzamide
HydrolysisNaOH (aqueous), reflux3-Methyl-4-nitrobenzoic acid
Friedel-CraftsAlCl₃, acetyl chlorideAcetylated derivatives (position 6)
ActivityMechanismPotential Application
AnticholinesteraseCompetitive inhibition of AChE/BChEAlzheimer’s disease therapy
AntiproliferativeROS generation via nitro reductionColorectal cancer treatment
AntimicrobialDisruption of microbial cell membranesAntibacterial/antifungal agents

Industrial Applications

Dye and Pigment Synthesis

The nitro group’s electron-withdrawing properties make this compound a valuable intermediate in azo dye synthesis. Coupling with diazonium salts yields brightly colored compounds for textiles and coatings.

Polymer Chemistry

Incorporation into polyamides or polyurethanes enhances thermal stability and UV resistance, leveraging the aromatic nitro group’s rigidity.

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